3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine
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Overview
Description
3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of imidazole and pyridine rings with a thian-4-yloxy substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as thiazolo[3,2-a]pyridines and thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of targets due to their broad pharmacological activities .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial, apoptotic, and antitumor activities . Some representatives of this class of compounds are inhibitors of DNA gyrase and SARS-Cov-2 glycoprotein .
Biochemical Pathways
Similar compounds have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, apoptotic, and antitumor activities .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the thian-4-yloxy group. One common approach is to start with a pyridine derivative and perform a series of cyclization reactions to form the imidazo[4,5-b]pyridine scaffold. The thian-4-yloxy group can then be introduced through nucleophilic substitution reactions using appropriate thian-4-yloxy precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the imidazo[4,5-b]pyridine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thian-4-yloxy precursors, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit a range of biological activities.
Thieno[2,3-b]pyridines:
Uniqueness
3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the thian-4-yloxy group, which can impart distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable target for further research and development .
Properties
IUPAC Name |
3-methyl-2-(thian-4-yloxy)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-15-11-10(3-2-6-13-11)14-12(15)16-9-4-7-17-8-5-9/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZYDIXDPZCITP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1OC3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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